molecular formula C7H5ClF3N B091045 3-Amino-4-chlorobenzotrifluoride CAS No. 121-50-6

3-Amino-4-chlorobenzotrifluoride

Cat. No. B091045
CAS RN: 121-50-6
M. Wt: 195.57 g/mol
InChI Key: VKTTYIXIDXWHKW-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzotrifluoride is a compound that has been the subject of various studies due to its interesting molecular and vibrational structure, as well as its potential applications in fields such as pharmaceuticals and materials science. The compound is characterized by the presence of an amino group and a chloro group attached to a benzene ring that also contains three fluorine atoms, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives of 3-Amino-4-chlorobenzotrifluoride has been explored in different contexts. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction reaction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-chlorobenzotrifluoride and its derivatives has been investigated using various spectroscopic and computational techniques. Vibrational spectroscopy, including FT-Raman and Fourier transform infrared spectra, was used to study the molecular and vibrational structure of 3-aminobenzotrifluoride . Additionally, the crystal structure of a derivative compound was determined, providing insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

The reactivity of 3-Amino-4-chlorobenzotrifluoride derivatives has been explored in the context of their potential biological activities. For example, a derivative compound exhibited inhibitory capacity against the proliferation of cancer cell lines, suggesting that the chemical structure of these compounds can be fine-tuned for specific biological interactions . Furthermore, supramolecular assemblies involving 3/4-chlorobenzoic acid and amino-chloropyridine derivatives have been synthesized, and their biological activities against bacterial strains and as antioxidant agents have been tested .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-chlorobenzotrifluoride are influenced by its molecular structure. Theoretical calculations, including density functional theory (DFT), have been employed to predict various properties such as vibrational frequencies, infrared intensities, and Raman scattering activities . These properties are essential for understanding the behavior of the compound under different conditions and for its identification and quantification in various media. The thermodynamic functions of the compound have also been calculated, providing further insight into its stability and reactivity .

Scientific Research Applications

  • Environmental Monitoring : One study discusses analytical methods for detecting benzotrifluoride derivatives, including 3-Amino-4-chlorobenzotrifluoride, in groundwater. This is significant for environmental monitoring and pollution assessment (Lava et al., 2013).

  • Chemical Reactions and Synthesis : Research on the reactions of various benzotrifluoride derivatives with sulfur and nitrogen-containing nucleophiles is highlighted in another paper, indicating the chemical utility of these compounds in producing new molecules (Chi et al., 1988).

  • Materials Science : A study explores the effects of different linkage groups in fluorinated diamines, including derivatives of benzotrifluoride, on the optical and dielectric properties of polyimide thin films. This has implications for material science and engineering applications (Jang et al., 2007).

  • Industrial Applications : Another paper reviews the industrial applications of amino-1,2,4-triazoles, which might include derivatives of benzotrifluoride. These applications span agriculture, medicine, and high-energy materials (Nazarov et al., 2022).

  • Solar Energy : A study on perfluorinated compounds, including a derivative of benzotrifluoride, as additives in polymer solar cells shows its potential in enhancing power conversion efficiencies, highlighting its relevance in renewable energy research (Jeong et al., 2011).

  • Medicinal Chemistry : Research into the synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides, involving derivatives of benzotrifluoride, has implications for biotechnology and pharmaceuticals (Tao et al., 2009).

Safety And Hazards

3-Amino-4-chlorobenzotrifluoride may cause irritation to skin, eyes, and mucous membranes . It may be toxic if ingested . The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Irrit. 2, Skin Irrit. 2 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTTYIXIDXWHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059525
Record name 3-Amino-4-chlorobenzotrifluoride
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Amino-4-chlorobenzotrifluoride

CAS RN

121-50-6
Record name 2-Chloro-5-(trifluoromethyl)aniline
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Record name 4-Chloro-3-aminobenzotrifluoride
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Record name 3-Amino-4-chlorobenzotrifluoride
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Record name Benzenamine, 2-chloro-5-(trifluoromethyl)-
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Record name 3-Amino-4-chlorobenzotrifluoride
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Record name 6-chloro-α,α,α-trifluoro-m-toluidine
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Record name 4-Chloro-3-aminobenzotrifluoride
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Synthesis routes and methods I

Procedure details

A degassed solution of 40 mmol of 2-chloro-5-trifluoromethylnitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml). 3.0 mmol of BINAS (in the form of 17.3 g of an aqueous solution containing 0.173 mol of BINAS/kg of solution) as phosphine and 2.4 g (60 mmol) of NaOH, 23.8 ml of H2O and 1.0 mmol of PdCl2 are added. The pH is from 10.5 to 11.0.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
23.8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A degassed solution of 40 mmol of 2-chloro-5-trifluoromethylnitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml). 5.0 mmol of TPPTS (in the form of 9.2 g of an aqueous solution containing 0.546 mol of TPPTS/kg of solution) as phosphine and 2.4 g (60 mmol) of NaOH, 23.8 ml of H2O and 1.0 mmol of PdCl2 are added. The pH is from 10.5 to 11.0.
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.546 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
23.8 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

N-methylpyrrolidone (1050 ml) was charged in an autoclave along with 102 g anhydrous activated potassium fluoride, 377 g 3,4-dichlorobenzotrifluoride was added. Ammonia (158 g) gas was passed in the reactor from the pressure pot at ambient temperature. The content of the reactor was heated to 245° C.-250° C. over a period of 2 hours to get reactor pressure of 30-32 kg/cm2. Excess NH3 was fed from the pressure pot to maintain the reactor pressure at 38-40 kg/cm2 at 245-250° C. liquid temperature. Reaction mixture was maintained at 245-250° C. and at 38-40 kg/cm2 pressure for further 8 hours. Reaction mixture was cooled to ambient temperature and NH3 was vented and recovered. Reaction mixture was filtered and on fractionation gave 77% yield of 2-chloro-4-trifluoromethylaniline and 13% yield of 2-chloro-5-trifluoromethyl aniline based on consumed 3,4-dichlorobenzotrifluoride.
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
102 g
Type
reactant
Reaction Step Four
Quantity
377 g
Type
reactant
Reaction Step Four
Quantity
1050 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-chlorobenzotrifluoride
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